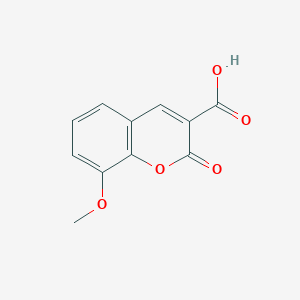

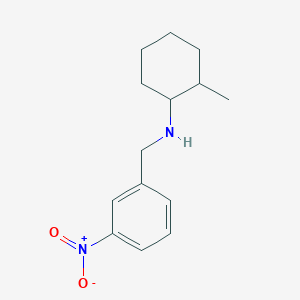

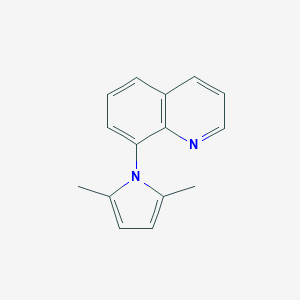

![molecular formula C14H8BrN3 B187515 9-Bromo-6H-indolo[2,3-b]quinoxaline CAS No. 57743-36-9](/img/structure/B187515.png)

9-Bromo-6H-indolo[2,3-b]quinoxaline

Übersicht

Beschreibung

“9-Bromo-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities, with the mechanism of action predominantly being DNA intercalation .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves condensation reactions of isatin with o-phenylenediamine . The synthesis of N-alkyl-6H-indolo[2,3-b]quinoxaline-9-amine was achieved by heating a reaction mixture containing 9-bromo-6H-indolo[2,3-b]quinoxaline .Molecular Structure Analysis

The molecular structure of 9-Bromo-6H-indolo[2,3-b]quinoxaline is characterized by a planar fused heterocyclic compound . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives predominantly involve DNA intercalation . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis

The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives are largely determined by the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .Wissenschaftliche Forschungsanwendungen

Cytotoxicity, Antiviral Activity, and Interferon Inducing Ability : Certain 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been synthesized and shown to be potent interferon inducers and antivirals with low toxicity. These compounds, especially the morpholine and 4-methyl-piperidine derivatives, exhibited significant antiviral activity and low cytotoxicity (Shibinskaya et al., 2010).

DNA Binding Study and Antitumor Agents : Novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have been synthesized as potential antitumor agents. These compounds showed enhanced DNA binding affinity, suggesting their role as intercalators, and demonstrated significant in vitro antitumor activities against various cancer cell lines (Gu et al., 2017).

Pharmacological Activities via DNA Intercalation : 6H-Indolo[2,3-b]quinoxaline derivatives are known for their wide range of pharmacological activities, primarily exerted through DNA intercalation. The thermal stability of the DNA-6H-indolo[2,3-b]quinoxaline complex is crucial in determining their anticancer and antiviral activities (Moorthy et al., 2013).

Synthesis and Antiproliferative Activity : Certain 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines have been synthesized and evaluated for their antiproliferative activity. The study indicates the potential of these compounds in cancer therapy, with some derivatives showing significant cytotoxicity against various cancer cell lines (Wang et al., 2012).

Application in Dye-Sensitized Solar Cells : Organic dyes based on 6H-indolo[2,3-b]quinoxaline have been synthesized and applied as photosensitizers in dye-sensitized solar cells (DSSCs). These dyes exhibited good photovoltaic performance, with one specific derivative showing a power conversion efficiency of 7.62% under standard test conditions (Qian et al., 2015).

Synthesis and Anticancer Activity : Various 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines have been synthesized and evaluated for their anticancer and cytostatic activity. Some compounds displayed appreciable anticancer activity against different human tumor cell lines (Karki et al., 2009).

Zukünftige Richtungen

The dicationic quaternary ammonium salts of 6H-indolo[2,3-b]quinoxaline derivatives exhibited a remarkably high binding constant to DNA, which may explain their high antitumor activity compared to monocationic quaternary ammonium salts . This finding may be valuable in understanding the antitumor effect of these compounds and may provide important information for the future optimization of the DNA binding properties of this drug type .

Eigenschaften

IUPAC Name |

9-bromo-6H-indolo[3,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKOGWODOOMQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)NC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418261 | |

| Record name | 9-Bromo-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-6H-indolo[2,3-b]quinoxaline | |

CAS RN |

57743-36-9 | |

| Record name | NSC78689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

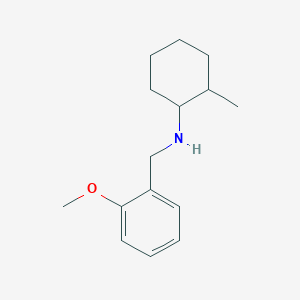

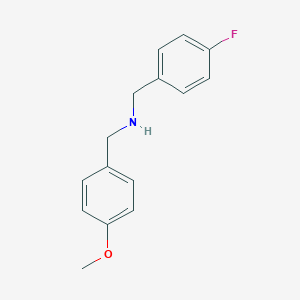

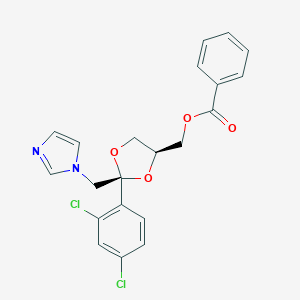

![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)

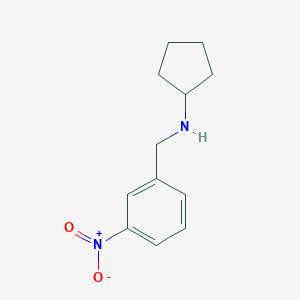

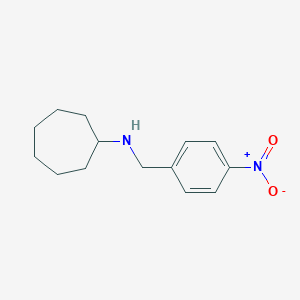

![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)

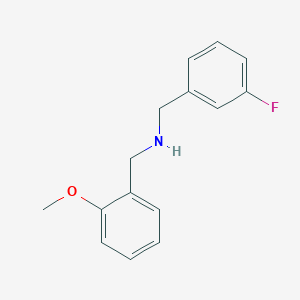

![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)

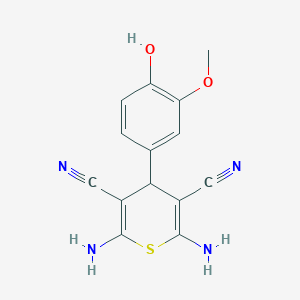

![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)